4-Fluoro-3-phenoxybenzoic acid

Descripción

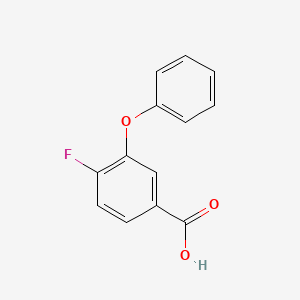

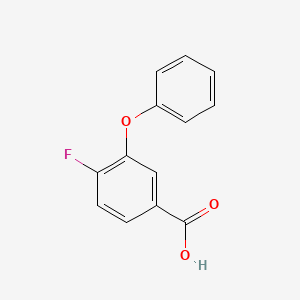

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-3-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXNXMTVRWIUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228005 | |

| Record name | 4-Fluoro-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77279-89-1 | |

| Record name | 4-Fluoro-3-phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77279-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077279891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-3-phenoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2KNN3JH97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenoxybenzoic acid is an aromatic carboxylic acid that has garnered significant attention in the fields of environmental science, toxicology, and drug discovery. Structurally, it is a diphenyl ether, a class of compounds known for their chemical stability and diverse biological activities. This molecule is most notably recognized as a major metabolite of several synthetic pyrethroid insecticides, such as cyfluthrin (B156107) and beta-cyfluthrin.[1][2] As such, its detection in biological and environmental samples serves as a key biomarker for exposure to these widely used pesticides. Beyond its role in toxicology, the unique arrangement of its functional groups—a carboxylic acid, a fluorine atom, and a phenoxy group—makes it an interesting scaffold for medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analysis, tailored for a scientific audience.

Chemical Structure and Properties

This compound is characterized by a benzoic acid core substituted with a fluorine atom at the 4-position and a phenoxy group at the 3-position.[3] This specific substitution pattern dictates its physicochemical properties and reactivity.

Key Structural Details:

-

Molecular Formula: C₁₃H₉FO₃[3]

-

Molecular Weight: 232.21 g/mol [3]

-

IUPAC Name: this compound[1]

-

CAS Number: 77279-89-1[3]

-

SMILES: C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F[3]

-

InChI Key: VLXNXMTVRWIUJZ-UHFFFAOYSA-N[1]

A single-crystal X-ray diffraction study has provided detailed insights into the solid-state conformation of this compound. The analysis revealed a monoclinic crystal system and a dihedral angle of 82.1(1)° between the two benzene (B151609) rings. In the crystal lattice, molecules form classic carboxylic acid dimers through intermolecular O—H···O hydrogen bonds. The packing is further stabilized by weaker C—H···O and C—H···F interactions, creating a sheet-like structure.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and suitability for various applications. The quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Melting Point | Not available | |

| Boiling Point | 351.1°C at 760 mmHg | [3] |

| Density | 1.313 g/cm³ | [3] |

| Water Solubility | 24,000 mg/L (at 20°C, pH 7) | [2] |

| logP (Octanol-Water Partition Coefficient) | 3.316 | [3] |

| pKa (strongest acidic) | 3.986 | |

| Polar Surface Area (PSA) | 46.53 Ų | |

| Flash Point | 166.2°C | [3] |

| Exact Mass | 232.05400 u | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in public databases. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted):

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons: A complex series of multiplets between ~7.0 and 8.0 ppm. The protons on the fluorinated ring will show coupling to the ¹⁹F nucleus.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals between ~110 and 160 ppm. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. Other carbons in that ring will show smaller two- and three-bond C-F couplings.

FT-IR Spectroscopy (Predicted):

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-O-C Stretch (Ether): Asymmetric and symmetric stretches in the 1200-1270 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

-

C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region.

-

Aromatic C=C and C-H Stretches: Peaks in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

Mass Spectrometry (Predicted Fragmentation): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 232. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). Cleavage of the ether bond would also be a likely fragmentation pathway, leading to ions corresponding to the phenoxy and fluorobenzoyl moieties.

Experimental Protocols

Synthesis of this compound

A common and direct method for the synthesis of this compound is the oxidation of its corresponding aldehyde, 4-fluoro-3-phenoxybenzaldehyde (B1330021), which is commercially available as a key intermediate for pyrethroid synthesis.[4][7]

Protocol: Oxidation of 4-Fluoro-3-phenoxybenzaldehyde

This protocol is a general method based on the oxidation of aromatic aldehydes to carboxylic acids.

Materials:

-

4-Fluoro-3-phenoxybenzaldehyde

-

Potassium permanganate (B83412) (KMnO₄) or another suitable oxidizing agent (e.g., Jones reagent, sodium chlorite)

-

Acetone (B3395972) or a suitable solvent mixture (e.g., t-butanol/water)

-

Sodium bisulfite (NaHSO₃) or oxalic acid

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: Dissolve 4-fluoro-3-phenoxybenzaldehyde in a suitable solvent like acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Oxidation: Slowly add an aqueous solution of potassium permanganate to the stirred aldehyde solution. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate and by thin-layer chromatography (TLC). Continue heating at reflux until the reaction is complete.

-

Quenching: Cool the reaction mixture to room temperature. Destroy the excess permanganate and the manganese dioxide (MnO₂) byproduct by adding a saturated aqueous solution of sodium bisulfite or oxalic acid until the mixture becomes colorless.

-

Acidification: Acidify the mixture to a pH of ~1-2 with concentrated HCl to protonate the carboxylate and precipitate the crude this compound.

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

A workflow for this synthesis is depicted below.

Analytical Methodology

The quantification of this compound, especially at trace levels in complex matrices like food or biological samples, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: UHPLC-MS/MS Analysis in Tea Samples

This protocol is adapted from a validated method for the determination of pyrethroid metabolites in tea.[8]

1. Sample Preparation (Modified QuEChERS):

-

Homogenization: Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.

-

Hydration: Add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes.

-

Extraction: Add 10 mL of acetonitrile (B52724), vortex vigorously for 1 minute. Add a salt packet (e.g., containing MgSO₄ and NaCl) and vortex again for 1 minute.

-

Centrifugation: Centrifuge at high speed (e.g., 8000 rpm) for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of adsorbents (e.g., florisil, octadecylsilane, and graphitized carbon black) to remove interfering matrix components.

-

Final Preparation: Vortex for 1 minute and centrifuge. Take the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for analysis.

2. UHPLC-MS/MS Conditions:

-

UHPLC Column: A C18 reversed-phase column (e.g., Kinetex C18).[8]

-

Mobile Phase: A gradient elution using water (A) and methanol (B129727) or acetonitrile (B), both typically containing a small amount of acid (e.g., 0.1% formic acid) to ensure protonation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 231.1. Product ions would be generated by collision-induced dissociation (CID) of the precursor ion.

A diagram of the analytical workflow is shown below.

Biological Significance and Signaling Pathways

The primary relevance of this compound in a biological context is its role as a metabolite of pyrethroid insecticides. Pyrethroids are neurotoxicants that act by prolonging the opening of voltage-gated sodium channels in neurons, leading to repetitive nerve firing, paralysis, and death in insects.[3]

In mammals, pyrethroids are rapidly metabolized through ester hydrolysis and oxidation. The ester linkage is cleaved, yielding a carboxylic acid and an alcohol. For pyrethroids like cyfluthrin, this hydrolysis, followed by oxidation of the resulting alcohol, leads to the formation of this compound, which is then excreted in the urine.[9][10] Therefore, the presence of this compound in urine is a direct indicator of exposure to the parent insecticide. While the parent pyrethroids are known neurotoxins, some studies have also investigated the potential endocrine-disrupting effects of their metabolites, though the activity of this compound in this regard is not as pronounced as some other metabolites.

The logical relationship from parent insecticide to biological effect and metabolism is illustrated in the following diagram.

Conclusion

This compound is a molecule of significant interest due to its dual identity as a key biomarker for pesticide exposure and a versatile chemical building block. Its well-defined structure and physicochemical properties, characterized by moderate lipophilicity and high water solubility, govern its behavior in biological and environmental systems. While detailed experimental spectroscopic data remain sparse in the public domain, its structure allows for reliable prediction of its spectral characteristics. The straightforward synthesis from its corresponding aldehyde and the availability of sensitive analytical methods like LC-MS/MS facilitate its study and monitoring. For researchers in drug development and toxicology, a thorough understanding of this compound's properties is essential for assessing human exposure to pyrethroids and for exploring its potential as a scaffold in the design of new bioactive molecules.

References

- 1. This compound | C13H9FO3 | CID 157032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. This compound (77279-89-1) for sale [vulcanchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4-Fluoro-3-phenoxybenzoic acid CAS number and molecular weight

This guide provides key identification and property data for 4-Fluoro-3-phenoxybenzoic acid, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an organic compound classified as a diphenyl ether.[1] Its structure consists of two benzene (B151609) rings connected by an oxygen atom, with a fluorine atom and a carboxylic acid group attached to one of the rings.[1] This specific arrangement of functional groups dictates its chemical properties and reactivity. The compound is also recognized as a metabolite of the pesticide beta-cyfluthrin.

A comprehensive summary of its key identifiers and molecular properties is presented below.

| Parameter | Value | Source |

| CAS Number | 77279-89-1 | [1][2][3][4] |

| Molecular Weight | 232.21 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₉FO₃ | [1][2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F | [1][2][3] |

| InChIKey | VLXNXMTVRWIUJZ-UHFFFAOYSA-N | [2] |

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis or analysis of this compound, as well as its involvement in specific signaling pathways, are highly context-dependent and were not detailed in the general property searches. For specific applications, researchers would need to consult specialized literature in areas such as synthetic chemistry, pharmacology, or environmental science.

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical relationship between the common name of the compound and its various chemical identifiers.

Caption: Relationship between the common chemical name and its key identifiers.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-phenoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Fluoro-3-phenoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details two principal synthetic routes, offering in-depth experimental protocols, quantitative data, and workflow visualizations to aid researchers in the efficient and effective production of this target molecule.

Introduction

This compound is a valuable building block in medicinal chemistry, recognized for its role in the synthesis of biologically active molecules. The presence of the fluoro and phenoxy moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide explores two robust methods for its synthesis: a two-step pathway involving the formation and subsequent oxidation of an aldehyde intermediate, and a more direct, one-step Ullmann condensation.

Pathway 1: Two-Step Synthesis via an Aldehyde Intermediate

This pathway involves the initial synthesis of 4-fluoro-3-phenoxybenzaldehyde (B1330021) through an Ullmann condensation, followed by its oxidation to the desired carboxylic acid.

Step 1: Ullmann Condensation for the Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

The formation of the diaryl ether linkage is achieved via a copper-catalyzed Ullmann condensation. A common approach involves the reaction of a protected 3-bromo-4-fluorobenzaldehyde (B1265969) with a phenolate (B1203915).

Experimental Protocol:

A detailed experimental protocol for this step is adapted from patent literature. The process begins with the protection of the aldehyde group of 3-bromo-4-fluorobenzaldehyde as an acetal (B89532), followed by the Ullmann condensation with sodium phenolate, and subsequent deprotection to yield the aldehyde.

-

Acetal Formation: 3-bromo-4-fluorobenzaldehyde is reacted with an appropriate diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst to form the corresponding acetal. This protects the aldehyde functionality from undesired side reactions during the subsequent Ullmann coupling.

-

Ullmann Condensation: The resulting 3-bromo-4-fluorobenzaldehyde acetal is then coupled with sodium phenolate in the presence of a copper catalyst, such as copper(I) oxide, in a high-boiling solvent like diglyme. The reaction is typically heated to elevated temperatures (e.g., 155 °C) to facilitate the coupling.

-

Hydrolysis (Deprotection): The 4-fluoro-3-phenoxybenzaldehyde acetal is then hydrolyzed using an acid catalyst in an aqueous-organic solvent mixture to afford the final aldehyde product.

Quantitative Data:

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetal Formation | 3-bromo-4-fluorobenzaldehyde, Ethylene glycol | Acid catalyst | Toluene | Reflux | 3 | ~85 |

| Ullmann Condensation | 3-bromo-4-fluorobenzaldehyde acetal, Sodium phenolate | Copper(I) oxide | Diglyme | 155 | 7 | ~80 |

| Hydrolysis | 4-fluoro-3-phenoxybenzaldehyde acetal | Hydrochloric acid | Ethanol/Water | Room Temp | 3 | ~91 |

Workflow Diagram:

Caption: Workflow for the synthesis of 4-fluoro-3-phenoxybenzaldehyde.

Step 2: Oxidation of 4-Fluoro-3-phenoxybenzaldehyde to this compound

The final step in this pathway is the oxidation of the aldehyde to a carboxylic acid. This is a standard transformation in organic synthesis, and several reagents can be employed. Jones oxidation is a common and effective method for this purpose.

Experimental Protocol (Jones Oxidation):

The Jones reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid. This acidic mixture is then added to an acetone (B3395972) solution of 4-fluoro-3-phenoxybenzaldehyde.

-

Preparation of Jones Reagent: Chromium trioxide is carefully dissolved in water, and concentrated sulfuric acid is added slowly while cooling in an ice bath.

-

Oxidation Reaction: The 4-fluoro-3-phenoxybenzaldehyde is dissolved in acetone and cooled in an ice bath. The prepared Jones reagent is then added dropwise to the aldehyde solution. The reaction progress can be monitored by the color change from orange-red (Cr(VI)) to green (Cr(III)).

-

Work-up and Purification: After the reaction is complete, the excess oxidant is quenched with isopropanol. The mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization.

Quantitative Data:

| Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-fluoro-3-phenoxybenzaldehyde | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 to Room Temp | 1-2 | Typically high (>85%) |

Workflow Diagram:

Caption: Oxidation of 4-fluoro-3-phenoxybenzaldehyde to the final product.

Pathway 2: Direct Synthesis via Ullmann Condensation

This pathway offers a more direct route to this compound through a one-step Ullmann condensation of a 4-fluoro-3-halobenzoic acid with phenol (B47542). This approach avoids the need for protection and deprotection of functional groups, potentially leading to a more efficient synthesis.

Experimental Protocol:

This reaction involves the copper-catalyzed coupling of a 4-fluoro-3-halobenzoic acid (e.g., 4-fluoro-3-bromobenzoic acid or 4-fluoro-3-iodobenzoic acid) with phenol in the presence of a base.

-

Reaction Setup: A mixture of the 4-fluoro-3-halobenzoic acid, phenol, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a diamine or phenanthroline derivative), and a base (e.g., potassium carbonate or cesium carbonate) is prepared in a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically in the range of 100-150 °C, and stirred for several hours until the starting materials are consumed (monitored by techniques like TLC or LC-MS).

-

Work-up and Purification: After cooling, the reaction mixture is acidified to protonate the carboxylic acid and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, often by recrystallization or column chromatography, to yield pure this compound.

Quantitative Data:

| Reactants | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-fluoro-3-bromobenzoic acid, Phenol | CuI / L-proline | K₂CO₃ | DMSO | 120 | 12-24 | Moderate to Good |

| 4-fluoro-3-iodobenzoic acid, Phenol | CuI / Phenanthroline | Cs₂CO₃ | DMF | 110 | 12 | Good to High |

Workflow Diagram:

Caption: Direct synthesis of this compound via Ullmann condensation.

Conclusion

This technical guide has outlined two primary and effective pathways for the synthesis of this compound. Pathway 1, a two-step process, is well-documented in patent literature and offers a reliable, albeit longer, route. Pathway 2 presents a more direct and potentially more efficient one-step Ullmann condensation. The choice of pathway will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the research or manufacturing facility. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for chemists and researchers in the pharmaceutical and chemical industries. Further optimization of the reaction conditions for either pathway may lead to improved yields and process efficiency.

4-Fluoro-3-phenoxybenzoic Acid: A Key Metabolite of Cyfluthrin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyfluthrin (B156107), a synthetic pyrethroid insecticide, is widely utilized in agricultural and residential settings for pest control. Upon exposure, cyfluthrin undergoes metabolic transformation in mammals, leading to the formation of various metabolites. Among these, 4-fluoro-3-phenoxybenzoic acid (FPBA) is a principal and specific urinary biomarker of cyfluthrin exposure.[1][2] Understanding the metabolic fate of cyfluthrin and the toxicological significance of its metabolites, such as FPBA, is crucial for assessing exposure risks and developing safety guidelines. This technical guide provides a comprehensive overview of the formation of FPBA from cyfluthrin, its analytical determination, quantitative data from biomonitoring studies, and toxicological insights.

Metabolic Pathway of Cyfluthrin to this compound

The primary metabolic pathway for cyfluthrin in mammals involves the cleavage of its ester bond, a reaction catalyzed by carboxylesterases (CEs) and cytochrome P450 (CYP) enzymes.[3][4][5] This hydrolysis yields two main fragments: the cyclopropane (B1198618) carboxylic acid moiety and the 4-fluoro-3-phenoxybenzyl alcohol. The latter is then rapidly oxidized to 4-fluoro-3-phenoxybenzaldehyde (B1330021) and subsequently to this compound (FPBA).[6] FPBA can be further metabolized through hydroxylation and conjugation before being excreted, primarily in the urine.[7]

Quantitative Analysis of this compound

The quantification of FPBA in biological matrices is a reliable method for assessing cyfluthrin exposure. Several studies have reported the levels of FPBA in urine following occupational and environmental exposure to cyfluthrin.

| Exposure Route | Exposure Level | Matrix | Analyte | Concentration/Excretion Rate | Half-life | Reference |

| Inhalation | 160 µg/m³ for 10, 30, and 60 min | Urine | FPBA | Peak excretion rates between 0.5 and 3 hours post-exposure. 93% of metabolites excreted within 24 hours. | 5.3 hours | [8] |

| Inhalation | 40 µg/m³ for 60 min | Urine | FPBA | Below the limit of detection (0.12-0.23 µg) in the first 2 hours post-exposure. | N/A | [8] |

| Dermal | Structured activity on treated carpet | Urine | FPBA | Mean cyfluthrin equivalents excreted: 8.4 ± 5.7 µ g/person . | 16 ± 5 hours | [9] |

| Occupational | Pest control operators | Urine | FPBA and others | Concentrations of metabolites ranged from < 0.5 µg/L to 277 µg/L. | 6.4 hours | [10] |

| General Population | NHANES 1999–2002 | Urine | 4F3PBA (FPBA) | Limit of detection: 0.2 ng/mL. Detected in a significant portion of the U.S. population, indicating widespread low-level exposure. | N/A | [1] |

| Biomonitoring Study | Biomonitoring Exposures Study (BEST) - Expanded | Urine | 4F-3-PBA (FPBA) | Limit of detection: 0.0500 µg/L. 95th percentile concentration: 0.224 µg/L. Detection frequency: 19.7% in 218 participants. | N/A | [11] |

Experimental Protocols for FPBA Analysis

The determination of FPBA in biological samples typically involves sample preparation followed by instrumental analysis, most commonly using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE) of Urine

-

Enzymatic Hydrolysis: To a urine sample (e.g., 5 mL), add a solution of β-glucuronidase/arylsulfatase in acetate (B1210297) buffer to deconjugate the glucuronide and sulfate (B86663) metabolites of FPBA. Incubate the mixture.[12]

-

Acidification: Acidify the sample with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol (B129727) followed by acidified water.[12]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a solution of low organic content (e.g., 5% methanol in water) to remove interferences.[12]

-

Elution: Elute the analyte (FPBA) from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.

Instrumental Analysis: LC-MS/MS

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.[13]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic or acetic acid, is employed for optimal separation.[12][13]

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume of the prepared sample (e.g., 10 µL) is injected.[13]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of acidic compounds like FPBA.[14]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for FPBA.

-

Quantification: Quantification is typically performed using an internal standard, such as a stable isotope-labeled version of FPBA (e.g., ¹³C₆-FPBA), to correct for matrix effects and variations in instrument response.

-

Toxicological Significance of this compound

While cyfluthrin itself exhibits neurotoxicity, its metabolites can also have toxicological implications. Some studies suggest that degradation products of cyfluthrin, including FPBA, can be significantly more toxic than the parent compound. However, comprehensive toxicological data specifically for FPBA, such as its LD50 and No-Observed-Adverse-Effect Level (NOAEL), are not as readily available as for the parent insecticide. The GHS classification for FPBA indicates it is harmful if swallowed, in contact with skin, or if inhaled.[15][16] Further research is warranted to fully characterize the toxicological profile of FPBA and its potential contribution to the overall toxicity observed after cyfluthrin exposure.

Conclusion

This compound is a critical metabolite for biomonitoring cyfluthrin exposure in human populations. Its detection and quantification in urine provide a reliable measure of absorbed dose. The metabolic pathway leading to its formation is well-characterized, primarily involving ester hydrolysis. Robust analytical methods, particularly LC-MS/MS, have been developed for its sensitive and specific determination in biological matrices. While some toxicological information is available, further studies are needed to fully elucidate the health risks associated with FPBA. This guide provides researchers and professionals in drug development and toxicology with a foundational understanding of the role of FPBA in the context of cyfluthrin metabolism and exposure assessment.

References

- 1. Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population: National Health and Nutrition Examination Survey 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. igbb.msstate.edu [igbb.msstate.edu]

- 5. PYRETHROID INSECTICIDES: ISOFORM-DEPENDENT HYDROLYSIS, INDUCTION OF CYTOCHROME P450 3A4 AND EVIDENCE ON THE INVOLVEMENT OF THE PREGNANE X RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Cyfluthrine (68359-37-5) / Acide 4-fluoro-3-phénoxybenzoïque (ou FPBA) urinaire - Biotox - INRS [inrs.fr]

- 8. Human dose-excretion studies with the pyrethroid insecticide cyfluthrin: urinary metabolite profile following inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological monitoring of pyrethroids in blood and pyrethroid metabolites in urine: applications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. This compound | C13H9FO3 | CID 157032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. isotope.com [isotope.com]

Toxicological Profile of 4-Fluoro-3-phenoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment. The toxicological data for 4-Fluoro-3-phenoxybenzoic acid is limited in publicly available literature. Where data for the target compound is unavailable, information on the parent compound, cyfluthrin (B156107), and the non-fluorinated analog, 3-phenoxybenzoic acid (PBA), has been included as surrogate information and is clearly indicated.

Introduction

This compound (4F-3-PBA) is a key metabolite of the synthetic pyrethroid insecticide, cyfluthrin.[1] As a member of the phenoxybenzoic acid class of compounds, its toxicological profile is of interest for assessing the human health risks associated with exposure to its parent pyrethroid. This technical guide provides a comprehensive overview of the available toxicological data for this compound, detailed experimental protocols for key toxicological assays, and a review of its metabolic fate. Due to the limited availability of direct toxicological studies on 4F-3-PBA, data from its parent compound, cyfluthrin, and its non-fluorinated analog, 3-phenoxybenzoic acid (PBA), are also presented to provide a more complete, albeit inferred, toxicological profile.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | PubChem |

| CAS Number | 77279-89-1 | PubChem |

| Molecular Formula | C₁₃H₉FO₃ | PubChem |

| Molecular Weight | 232.21 g/mol | PubChem |

| Appearance | Solid (presumed) | - |

| Water Solubility | Data not available | - |

| LogP | Data not available | - |

Toxicological Data

Acute Toxicity

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

Source: PubChem

Surrogate Data: 3-Phenoxybenzoic Acid (PBA)

| Route | Species | Value | Source |

| Intraperitoneal | Mouse | LD50: 350 mg/kg | ChemicalBook |

Surrogate Data: Cyfluthrin (Parent Compound)

| Route | Species | Value | Source |

| Oral | Rat | LD50: 500-800 mg/kg | Wikipedia |

| Dermal | Rat | LD50: 600 mg/kg | Wikipedia |

Genotoxicity

Specific genotoxicity studies for this compound were not identified in the reviewed literature. However, the European Food Safety Authority (EFSA) has concluded that the non-fluorinated analog, 3-phenoxybenzoic acid (PBA), does not raise a concern with respect to genotoxicity.[2][3]

Repeated Dose Toxicity

No specific repeated-dose toxicity studies for this compound were found.

Surrogate Data: 3-Phenoxybenzoic Acid (PBA)

EFSA has established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for PBA based on a review of available data.[2]

| Value | Concentration | Source |

| ADI | 0.1 mg/kg bw per day | EFSA |

| ARfD | 1 mg/kg bw | EFSA |

Reproductive and Developmental Toxicity

Direct studies on the reproductive and developmental toxicity of this compound are not available.

Surrogate Data: Cyfluthrin (Parent Compound)

A three-generation reproduction study in rats with cyfluthrin indicated reduced fertility and pup survival at dose levels of 6 mg/kg bw/day and above.[4] However, a developmental toxicity study in rats showed no evidence of effects on fetal development.[4]

Carcinogenicity

No carcinogenicity data for this compound was identified.

Metabolism and Toxicokinetics

This compound is a primary metabolite of the insecticide cyfluthrin.[1] The metabolism of cyfluthrin in mammals involves the cleavage of the ester bond, leading to the formation of this compound and other metabolites.[4] This metabolic process is considered a detoxification pathway, as the resulting metabolites are generally less toxic than the parent compound.[5]

Following exposure to cyfluthrin, this compound is excreted in the urine and is often used as a biomarker for assessing human exposure to the parent insecticide.[6]

Metabolic conversion of Cyfluthrin to its primary metabolite.

Potential Mechanisms of Toxicity (Inferred)

While direct studies on the signaling pathways affected by this compound are lacking, research on its non-fluorinated analog, 3-phenoxybenzoic acid (PBA), and parent pyrethroids provides some insights. Pyrethroids are known neurotoxins that act on voltage-gated sodium channels. However, EFSA has concluded that PBA does not share the neurotoxic mechanism of the parent pyrethroids.[2][3]

Some studies suggest that pyrethroid metabolites may have endocrine-disrupting potential. For instance, 3-PBA has been shown to induce apoptosis in human hepatocyte cells through the regulation of Caspase-3 and Bcl-2.[7]

Inferred apoptotic pathway based on 3-PBA studies.

Experimental Protocols

The following are generalized protocols for key toxicological assays based on OECD guidelines. Specific parameters for testing this compound would need to be determined based on its physicochemical properties.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a limited number of animals to classify a substance based on its acute oral toxicity.

-

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

-

Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure:

-

A group of 3 animals is dosed with the starting dose level.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome (number of mortalities), the next step involves dosing another group of 3 animals at a higher or lower dose level.

-

The procedure is stopped when a clear outcome is observed, allowing for classification of the substance.

-

-

Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

Workflow for the Acute Toxic Class Method.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Test Strains: At least five strains of bacteria are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each concentration of the test substance and compared to the negative control. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

General workflow for the Ames Test.

Conclusion

The toxicological profile of this compound is not well-characterized in publicly available literature. Based on GHS classifications, it is considered harmful upon acute exposure via oral, dermal, and inhalation routes. As a primary metabolite of the insecticide cyfluthrin, its presence in biological samples is a key indicator of exposure to the parent compound. While direct evidence is lacking, the available data on its non-fluorinated analog, 3-phenoxybenzoic acid, suggests a lower toxicity profile compared to the parent pyrethroids and a different mechanism of action that does not involve neurotoxicity. Further research is needed to fully elucidate the toxicological properties of this compound and to conduct a comprehensive risk assessment. The use of surrogate data from related compounds, as presented in this guide, can provide preliminary insights but should be interpreted with caution.

References

- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 3. Review of the residue definitions for risk assessment of pyrethroids forming common metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 5. Cyfluthrin Fact Sheet [npic.orst.edu]

- 6. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 7. tandfonline.com [tandfonline.com]

Environmental Fate and Degradation of 4-Fluoro-3-phenoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-phenoxybenzoic acid (4-FPBA) is a significant metabolite of widely used pyrethroid insecticides, such as cyfluthrin (B156107) and beta-cyfluthrin. Its presence in the environment raises concerns due to the potential for persistence and ecotoxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 4-FPBA, including its physicochemical properties, and both abiotic and biotic degradation pathways. Detailed experimental protocols, based on established guidelines, are provided to facilitate further research in this area. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to aid in comprehension.

Introduction

This compound is an aromatic ether that is primarily introduced into the environment as a transformation product of synthetic pyrethroid pesticides.[1] The stability of its chemical structure, characterized by a diphenyl ether linkage and a fluorinated benzene (B151609) ring, suggests a potential for environmental persistence. Understanding the mechanisms and rates of its degradation is crucial for assessing its environmental risk and developing strategies for remediation. This guide synthesizes available data on its environmental behavior, focusing on hydrolysis, photolysis, and microbial degradation.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The key properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉FO₃ | [2] |

| Molecular Weight | 232.21 g/mol | [2] |

| CAS Number | 77279-89-1 | [2] |

| Density | 1.313 g/cm³ | [2] |

| Boiling Point | 351.1°C at 760 mmHg | [2] |

| LogP (octanol-water partition coefficient) | 3.316 | [2] |

| pKa (strongest acidic) | 3.99 | [2] |

| Polar Surface Area | 46.53 Ų | [2] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key determinants of the persistence of organic compounds in the environment.

Hydrolysis

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light. Aromatic compounds can absorb ultraviolet radiation, leading to the cleavage of chemical bonds. Although specific photolytic studies for this compound are not extensively documented, research on related pyrethroid metabolites suggests that this is a potential degradation pathway. For instance, the photodegradation of the parent compound, lambda-cyhalothrin, involves pathways such as decarboxylation and ester bond cleavage. It is plausible that direct photolysis of 4-FPBA in sunlit surface waters could occur, likely involving the cleavage of the diphenyl ether bond or transformation of the carboxylic acid group. Quantitative data, such as the quantum yield and photolytic half-life under various light conditions, are needed for a complete environmental risk assessment.

Biotic Degradation

The microbial breakdown of organic compounds is a critical process for their removal from the environment. The degradation of this compound is expected to be primarily mediated by microorganisms in soil and water.

Microbial Degradation in Soil and Water

Studies on the biodegradation of the structurally similar, non-fluorinated compound 3-phenoxybenzoic acid (3-PBA) provide insights into the potential microbial metabolism of 4-FPBA. Several bacterial strains, including species of Bacillus and Pseudomonas, have been shown to degrade 3-PBA.[3][4] For instance, a Bacillus sp. strain was found to degrade 95.6% of 50 mg/L 3-PBA within 72 hours.[3] The degradation of 3-PBA in soil can have a half-life ranging from a few days to over 100 days, depending on the microbial activity and soil conditions.[5]

The presence of the fluorine atom in 4-FPBA may influence its biodegradability. While the carbon-fluorine bond is strong, microorganisms have evolved enzymatic machinery to cleave this bond.[6] The degradation of fluorinated aromatic compounds often proceeds via hydroxylation of the aromatic ring, which can facilitate subsequent ring cleavage.[7]

A proposed metabolic pathway for this compound, based on the degradation of analogous compounds, is illustrated in the diagram below. This pathway involves initial hydroxylation, followed by cleavage of the ether bond to form fluorinated and non-fluorinated catechols, which are then further metabolized and funneled into central metabolic pathways.

References

- 1. pubdata.leuphana.de [pubdata.leuphana.de]

- 2. This compound (77279-89-1) for sale [vulcanchem.com]

- 3. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One [journals.plos.org]

- 4. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [sitem.herts.ac.uk]

- 6. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluoro-3-phenoxybenzoic acid crystal structure and spectroscopic data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and spectroscopic data for 4-fluoro-3-phenoxybenzoic acid. The information is intended to support research and development activities in fields such as medicinal chemistry, materials science, and agrochemistry, where this molecule serves as a key intermediate and metabolite.[1][2][3]

Chemical and Physical Properties

This compound is an aromatic ether and a known metabolite of pyrethroid insecticides.[1][2] Its chemical structure consists of a benzoic acid core substituted with a fluorine atom and a phenoxy group.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₃ | [1] |

| Molecular Weight | 232.21 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| CAS Number | 77279-89-1 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F | [4] |

| InChI Key | VLXNXMTVRWIUJZ-UHFFFAOYSA-N | [4] |

Crystal Structure

The single-crystal X-ray diffraction analysis of this compound reveals a monoclinic crystal system with the space group P2/c.[5] The crystal structure is notably stabilized by the formation of carboxylic acid dimers through intermolecular O—H···O hydrogen bonds.[5] Additionally, weak C—H···O and C—H···F interactions contribute to the formation of molecular sheets.[5] The dihedral angle between the two benzene (B151609) rings is 82.1(1)°.[5]

Crystallographic Data

The following table summarizes the key crystallographic data obtained at 290 K using Mo Kα radiation (λ = 0.71073 Å).[5]

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2/c |

| a (Å) | 16.659 (3) |

| b (Å) | 5.1494 (9) |

| c (Å) | 13.916 (2) |

| β (°) | 113.821 (3) |

| Volume (ų) | 1092.0 (3) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.412 |

| F(000) | 480 |

| CCDC Number | 287685 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[5]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. The following represents a summary of the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: A database entry for the ¹⁹F NMR spectrum of what is likely the same compound ("3-phenoxy-4-fluorobenzoic acid") exists, though access to the full spectrum is restricted.[7] PubChem also indicates the availability of ¹⁹F NMR data.[4]

Infrared (IR) Spectroscopy

A dedicated and published FT-IR spectrum for this compound could not be located in the performed search. However, IR spectral data is available for its precursor, 4-fluoro-3-phenoxybenzaldehyde (B1330021).[8]

Mass Spectrometry (MS)

This compound is a known metabolite of pyrethroid insecticides and has been identified in various biological and environmental samples using mass spectrometry.[1][2][3] A detailed mass spectrum with fragmentation patterns for the pure compound is not explicitly provided in the search results.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not fully described in a single source. However, a plausible synthetic route involves the oxidation of its aldehyde precursor, 4-fluoro-3-phenoxybenzaldehyde.[9][10]

Step 1: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde (Precursor)

The synthesis of the aldehyde precursor can be achieved through various patented methods. One common approach involves the reaction of a suitable substituted fluorobenzene (B45895) derivative with a phenoxide.[11]

Step 2: Oxidation to this compound

The aldehyde functional group of 4-fluoro-3-phenoxybenzaldehyde can be oxidized to a carboxylic acid using standard oxidizing agents.[9][10] While a specific protocol for this exact transformation was not found, general methods for aldehyde to carboxylic acid oxidation are well-established in organic chemistry.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in acetone (B3395972) at room temperature.[5]

X-ray Crystallographic Analysis

The crystallographic data presented in this guide was obtained using a Bruker SMART CCD area-detector diffractometer.[5] Data collection was performed with graphite-monochromated Mo Kα radiation using φ and ω scans.[5] The structure was solved by direct methods and refined on F².[5]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

References

- 1. 4-Fluoro-3-phenoxy benzoic acid | 77279-89-1 | FF80030 [biosynth.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 4. This compound | C13H9FO3 | CID 157032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. CAS 68359-57-9: 4-Fluoro-3-phenoxybenzaldehyde [cymitquimica.com]

- 11. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

Biological Activity of 4-Fluoro-3-phenoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Antimicrobial Activity

The antimicrobial potential of 4-Fluoro-3-phenoxybenzoic acid derivatives, particularly amides and esters, is an area of active investigation. The introduction of various amine or alcohol moieties can modulate the lipophilicity and steric bulk of the parent molecule, influencing its ability to penetrate microbial cell membranes and interact with intracellular targets. The following table provides a template for presenting minimum inhibitory concentration (MIC) data for a hypothetical series of N-substituted amide derivatives of this compound against a panel of bacterial and fungal pathogens.

| Compound ID | R Group (Amide Substituent) | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |

| FPBA-A01 | -H | >128 | >128 | >128 | >128 |

| FPBA-A02 | -CH₃ | 64 | 128 | >128 | 64 |

| FPBA-A03 | -CH₂CH₃ | 32 | 64 | 128 | 32 |

| FPBA-A04 | -Phenyl | 16 | 32 | 64 | 16 |

| FPBA-A05 | -4-Chlorophenyl | 8 | 16 | 32 | 8 |

| FPBA-A06 | -4-Methoxyphenyl | 32 | 64 | 128 | 32 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.015 | 0.25 | NA |

| Fluconazole | (Positive Control) | NA | NA | NA | 1 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide data presentation. Actual values would be determined experimentally.

Experimental Protocols

Synthesis of this compound Amide Derivatives

The synthesis of amide derivatives from this compound is typically achieved through a two-step process involving the activation of the carboxylic acid followed by coupling with a desired amine.

Step 1: Synthesis of 4-Fluoro-3-phenoxybenzoyl chloride

-

Materials: this compound, thionyl chloride (SOCl₂), dry dichloromethane (B109758) (DCM), magnetic stirrer, reflux condenser, heating mantle, rotary evaporator.

-

Procedure:

-

To a solution of this compound (1 equivalent) in dry DCM, add thionyl chloride (2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 4-Fluoro-3-phenoxybenzoyl chloride. This intermediate is often used in the next step without further purification.

-

Step 2: Amide Coupling

-

Materials: 4-Fluoro-3-phenoxybenzoyl chloride, desired primary or secondary amine, triethylamine (B128534) (Et₃N) or pyridine, dry DCM, magnetic stirrer, ice bath, separatory funnel, sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator, silica (B1680970) gel for column chromatography.

-

Procedure:

-

Dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry DCM.

-

Cool the solution in an ice bath and add a solution of 4-Fluoro-3-phenoxybenzoyl chloride (1 equivalent) in dry DCM dropwise.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

After completion, wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure amide derivative.

-

Caption: General workflow for the synthesis of this compound amide derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Materials: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, 96-well microtiter plates, synthesized compounds, standard antibiotics (e.g., ciprofloxacin, fluconazole), bacterial and fungal strains, 0.5 McFarland standard, spectrophotometer, incubator.

-

Procedure:

-

Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.

-

Materials: Human cancer cell lines (e.g., MCF-7, HeLa), Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well plates, synthesized compounds, doxorubicin (B1662922) (positive control), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, multi-well plate reader.

-

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

-

Hypothetical Signaling Pathway for Anticancer Activity

While the precise mechanism of action for this compound derivatives is not yet fully elucidated, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.

Caption: A hypothetical extrinsic and intrinsic apoptosis signaling pathway that could be initiated by a cytotoxic this compound derivative.

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. This technical guide provides a foundational framework for researchers interested in exploring their therapeutic applications. The provided protocols for synthesis and biological evaluation offer standardized methods to generate reliable and comparable data. Future structure-activity relationship (SAR) studies, guided by the systematic evaluation of a library of these derivatives, will be crucial in identifying lead compounds with enhanced potency and selectivity for further preclinical development.

The Pivotal Role of 4-Fluoro-3-hydroxybenzoic Acid in the Synthesis of Acoramidis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoramidis (B605222) (formerly AG10) is a potent, orally bioavailable, small-molecule stabilizer of transthyretin (TTR) developed for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM).[1][2] By binding to and stabilizing the tetrameric form of TTR, acoramidis prevents its dissociation into monomers, a critical step in the pathogenesis of ATTR amyloidosis.[3] This technical guide provides an in-depth exploration of the synthesis of acoramidis, with a specific focus on the crucial role of the starting material, 4-fluoro-3-hydroxybenzoic acid, and its derivatives. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to Acoramidis and its Mechanism of Action

Transthyretin amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils that deposit in various organs, most notably the heart.[1] Acoramidis is designed to mimic the stabilizing effects of a naturally occurring protective TTR variant. It selectively binds to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation and halting the amyloid cascade.[2] Clinical trials have demonstrated that acoramidis treatment leads to a significant increase in serum TTR levels, which is correlated with improved cardiovascular outcomes.[4][5]

The chemical structure of acoramidis is 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid. Its synthesis is a multi-step process that relies on the strategic functionalization of a fluorinated benzoic acid core.

Mechanism of Action: TTR Stabilization

The therapeutic effect of Acoramidis is achieved by kinetically stabilizing the native homotetrameric structure of transthyretin (TTR). This stabilization prevents the dissociation of the tetramer into its constituent monomers, which is the rate-limiting step in the formation of amyloid fibrils. The diagram below illustrates this mechanism.

Caption: Mechanism of Acoramidis as a TTR stabilizer.

The Role of 4-Fluoro-3-hydroxybenzoic Acid in Acoramidis Synthesis

Contrary to its phenoxy-substituted analogue, the key starting material for the synthesis of Acoramidis is 4-fluoro-3-hydroxybenzoic acid or its corresponding methyl ester, methyl 4-fluoro-3-hydroxybenzoate . This molecule provides the essential fluorobenzoic acid scaffold of the final drug product.

The synthesis hinges on the selective alkylation of the hydroxyl group at the 3-position. This hydroxyl group serves as a nucleophilic handle for introducing the propoxy-linked dimethylpyrazole side chain, which is critical for the molecule's binding affinity to the TTR protein. The fluorine atom at the 4-position is a key structural feature that contributes to the overall pharmacological profile of Acoramidis.

Synthetic Pathway of Acoramidis

The synthesis of Acoramidis from methyl 4-fluoro-3-hydroxybenzoate can be broadly divided into three main stages:

-

Etherification: Attachment of a three-carbon linker to the hydroxyl group of the fluorobenzoic acid core.

-

Pyrazole Formation: Construction of the 3,5-dimethyl-1H-pyrazol-4-yl heterocycle at the terminus of the linker.

-

Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.

The overall workflow is depicted in the diagram below.

Caption: Synthetic workflow for Acoramidis.

Experimental Protocols

The following protocols are synthesized from published patent literature and provide a detailed methodology for the synthesis of Acoramidis.[6]

Synthesis of Methyl 3-(3-bromopropoxy)-4-fluorobenzoate (Intermediate 1)

-

To a solution of methyl 4-fluoro-3-hydroxybenzoate (1.0 equiv) in dimethylformamide (DMF), add 1,3-dibromopropane (B121459) (5.0 equiv).

-

Add potassium carbonate (K₂CO₃) (1.2 equiv) to the mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., MDC - methylene (B1212753) dichloride).

-

Distill the solvent under reduced pressure to yield the crude product.

Synthesis of Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate (Intermediate 2)

-

Dissolve the crude methyl 3-(3-bromopropoxy)-4-fluorobenzoate from the previous step in acetone.

-

Add potassium carbonate and a catalytic amount of sodium iodide (NaI) and stir for 1 hour.

-

Add acetylacetone (B45752) to the reaction mixture and stir for 5 hours.

-

Distill the solvent under vacuum.

-

Co-distill the residue with ethanol (B145695).

-

Add ethanol and hydrazine hydrate (B1144303) (e.g., 30g for a 50g scale of starting benzoate) to the residue.

-

Stir the mixture for 1 hour, then add a catalytic amount of hydrochloric acid (HCl).

-

Maintain the reaction at 80°C for 4 hours.

-

Cool the mixture to room temperature and add water.

-

Filter the resulting solid to obtain methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate.

Synthesis of Acoramidis (Final Product)

-

Charge a reaction vessel with methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate and methanol.

-

Add an aqueous solution of lithium hydroxide (B78521) (LiOH).

-

Stir the mixture for 5 hours.

-

Partially distill the solvent.

-

The resulting product is Acoramidis. The free acid can be converted to its hydrochloride salt for improved stability and handling.

Quantitative Data Summary

The following table summarizes the key quantitative aspects of the Acoramidis synthesis, based on a representative laboratory scale.

| Step | Starting Material | Key Reagents | Product | Yield | Purity |

| 1 | Methyl 4-fluoro-3-hydroxybenzoate (1.0 equiv) | 1,3-dibromopropane (5.0 equiv), K₂CO₃ (1.2 equiv) | Methyl 3-(3-bromopropoxy)-4-fluorobenzoate | - | - |

| 2 | Methyl 3-(3-bromopropoxy)-4-fluorobenzoate (1.0 equiv) | Acetylacetone, Hydrazine Hydrate, K₂CO₃ | Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate | - | >99.5% (as HCl salt)[7] |

| 3 | Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate (1.0 equiv) | LiOH (or NaOH, 3.0 equiv) | Acoramidis | 83.2% (from HCl salt) | >99.8% (as HCl salt)[7] |

Note: Specific yields for intermediate steps are not consistently reported across public-domain literature; however, the overall process is described as high-yield.[7]

Conclusion

The synthesis of Acoramidis is a well-designed process that efficiently constructs the target molecule from readily available starting materials. 4-Fluoro-3-hydroxybenzoic acid, or its methyl ester, serves as the critical foundation, providing the core structure upon which the pharmacologically essential side chain is built. The etherification of its hydroxyl group is the key strategic step that enables the introduction of the TTR-binding moiety. The protocols and data presented in this guide highlight an efficient and scalable synthetic route, underscoring the pivotal role of this starting material in the production of a promising new therapeutic for transthyretin amyloid cardiomyopathy.

References

- 1. Therapeutic: acoramidis for transthyretin amyloid cardiomyopathy [manufacturingchemist.com]

- 2. medkoo.com [medkoo.com]

- 3. investor.bridgebio.com [investor.bridgebio.com]

- 4. investor.bridgebio.com [investor.bridgebio.com]

- 5. New BridgeBio Data Back Acoramidis Benefit in ATTR-CM [synapse.patsnap.com]

- 6. newapitechnologies.com [newapitechnologies.com]

- 7. US10513497B2 - Process for preparing AG-10, its intermediates, and salts thereof - Google Patents [patents.google.com]

The Discovery and History of 4-Fluoro-3-phenoxybenzoic Acid as a Biomarker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenoxybenzoic acid (4F-3-PBA) is a key urinary biomarker used for the specific assessment of human exposure to the synthetic pyrethroid insecticide, cyfluthrin (B156107).[1][2][3] Pyrethroids are a major class of insecticides used extensively in agriculture, public health, and residential settings. Due to their widespread use, there is a growing interest in monitoring human exposure to these compounds for both occupational and environmental health risk assessments. This technical guide provides an in-depth overview of the discovery, history, and analytical methodologies related to this compound as a biomarker.

Discovery and History

The identification of this compound as a biomarker is intrinsically linked to the metabolic studies of its parent compound, cyfluthrin. Early research in the 1980s focused on understanding the metabolic fate of cyfluthrin in mammals. These studies demonstrated that cyfluthrin is rapidly metabolized in the body.[4]

One of the primary metabolic pathways involves the cleavage of the ester bond in the cyfluthrin molecule. This hydrolysis results in the formation of two main fragments: a cyclopropane (B1198618) carboxylic acid derivative and a phenoxybenzyl moiety. The latter is further oxidized to form this compound, which is then excreted in the urine, primarily as a conjugate.[5]

Subsequent biomonitoring studies in the 1990s and 2000s solidified the role of 4F-3-PBA as a specific and reliable indicator of cyfluthrin exposure. Researchers developed analytical methods to detect and quantify this metabolite in human urine, allowing for the assessment of exposure levels in various populations, including occupationally exposed workers and the general public.[6] The specificity of 4F-3-PBA to cyfluthrin is a key advantage, as the more general biomarker, 3-phenoxybenzoic acid (3-PBA), is a metabolite of numerous pyrethroid insecticides.[1]

Metabolic Pathway

The metabolic conversion of cyfluthrin to this compound is a critical process for its detoxification and excretion. The pathway primarily involves two steps:

-

Ester Hydrolysis: The ester linkage in the cyfluthrin molecule is cleaved by carboxylesterases, primarily in the liver. This reaction yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylic acid and 4-fluoro-3-phenoxybenzyl alcohol.

-

Oxidation: The resulting 4-fluoro-3-phenoxybenzyl alcohol is then oxidized to 4-fluoro-3-phenoxybenzaldehyde, and subsequently to this compound.[7] This carboxylic acid is more water-soluble and can be more readily excreted.

A significant portion of the formed 4F-3-PBA is conjugated with glucuronic acid or sulfate (B86663) before being eliminated in the urine.[5]

Logical Relationship as a Biomarker

The utility of this compound as a biomarker stems from a clear logical relationship between exposure to the parent compound and the presence of the metabolite in a biological matrix.

Quantitative Data

The following tables summarize quantitative data for this compound from various biomonitoring and analytical studies.

Table 1: Biomonitoring Data for this compound in Urine

| Population/Study | Sample Size | Detection Frequency (%) | Concentration Range (µg/L) | Notes |

| Biomonitoring Exposures Study (BEST) - 2.Expanded | 218 | 19.7 | 95th Percentile: 0.224 | Limit of Detection (LOD) = 0.0500 µg/L.[8] |

| French General Population | - | - | < 0.82 (95th Percentile) | - |

Table 2: Analytical Method Performance for this compound

| Analytical Method | Matrix | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Linearity Range | Recovery (%) | Reference |

| LC-MS/MS | Tea | LOQ: 2 µg/kg | 0.1-50 ng/mL | 83.0 - 117.3 | [9] |

| LC-MS/MS | Urine | LOD: 0.1 to 1.5 ng/mL | - | 68 - 114 | [10] |

| GC-MS | Urine | LOD: 0.5 µg/L | - | - | [6] |

Experimental Protocols

The accurate quantification of this compound in biological matrices, primarily urine, requires robust analytical methods. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for LC-MS/MS Analysis

Detailed Methodologies

1. Sample Pre-treatment: Enzymatic Hydrolysis

-

Objective: To cleave the glucuronide and sulfate conjugates of 4F-3-PBA to measure the total concentration of the metabolite.

-

Protocol Outline:

-

To a 1-2 mL aliquot of urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of 4F-3-PBA).

-

Add a sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0) to adjust the pH for optimal enzyme activity.

-

Add β-glucuronidase/arylsulfatase enzyme (e.g., from Helix pomatia).[11]

-

Incubate the mixture at 37°C for a specified period (e.g., 4 to 16 hours) to ensure complete hydrolysis.[12]

-

2. Solid-Phase Extraction (SPE)

-

Objective: To isolate 4F-3-PBA from the complex urine matrix and concentrate the analyte.

-

Protocol Outline:

-

Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-